

# An In-depth Technical Guide to the Chemical Structure of Oil Red O

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## Compound of Interest

Compound Name: Oil red O

Cat. No.: B078938

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## Introduction

**Oil Red O** is a synthetic, fat-soluble diazo dye belonging to the lysochrome class of stains.[1] [2] It is extensively utilized in research and clinical settings for the visualization and quantification of neutral lipids, triglycerides, and some lipoproteins.[1][2][3] Its strong affinity for lipids and its vibrant red color make it an invaluable tool in the study of metabolic diseases, such as obesity and hepatic steatosis, as well as in the analysis of atherosclerotic lesions.[4][5] [6] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Oil Red O** for researchers, scientists, and drug development professionals.

## Chemical Structure and Identification

**Oil Red O** is a bis(azo) compound characterized by two azo groups ( $-N=N-$ ) that connect three aromatic rings: two xylene rings and a naphthalene ring system.[7][8] The formal IUPAC name for **Oil Red O** is 1-[[4-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl-2-naphthol.[5] [8] The presence of the lipophilic xylene and naphthol groups contributes to its high solubility in neutral fats.[9]

Below is a diagram illustrating the chemical structure of **Oil Red O**.

Caption: A simplified diagram of the **Oil Red O** chemical structure.

## Data Presentation

The following tables summarize the key chemical identifiers and physicochemical properties of **Oil Red O**.

Table 1: Chemical Identification of **Oil Red O**

Identifier	Value
IUPAC Name	1-[[4-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl-2-naphthol[5][8]
Synonyms	Solvent Red 27, C.I. 26125, Sudan Red 5B[2][3][7]
CAS Number	1320-06-5[3][4]
Molecular Formula	C <sub>26</sub> H <sub>24</sub> N <sub>4</sub> O[3][10]
Molecular Weight	408.49 g/mol [3][4]
Colour Index Number	26125[1][2]

Table 2: Physicochemical Properties of **Oil Red O**

Property	Value
Appearance	Dark red to reddish-brown or black powder[4][7][9]
Absorption Maximum (λ <sub>max</sub> )	515-518 nm[2][4][11]
Melting Point	120 °C (decomposes)[5][12]
Solubility	
Water	Insoluble or slightly soluble[1][13][14]
Ethanol	Insoluble[1]
Isopropanol	Soluble[15]
DMSO	5 mg/mL[16]
Chloroform/Ethanol (1:1)	1 mg/mL[6][12]

## Experimental Protocols

**Oil Red O** staining is typically performed on fresh or frozen tissue sections, as fixation with alcohols can remove lipids.<sup>[2]</sup> The fundamental principle of the staining process relies on the dye being more soluble in the lipids of the sample than in the solvent it is applied in.<sup>[12]</sup>

### Preparation of Oil Red O Stock Solution

A common method for preparing a stock solution is as follows:

- Dissolve 0.5 grams of **Oil Red O** powder in 100 mL of 100% isopropanol.<sup>[15][17]</sup>
- Mix thoroughly to create a saturated solution.<sup>[12]</sup>
- This stock solution can be stored, protected from light, for future use.<sup>[15][18]</sup>

### Preparation of Oil Red O Working Solution

The working solution should be prepared fresh before each use:

- Dilute the **Oil Red O** stock solution with distilled water. A common ratio is 3 parts stock solution to 2 parts water (resulting in a 60% isopropanol solution).<sup>[15][19][20]</sup>
- Allow the mixture to stand for at least 10 minutes.<sup>[19][20]</sup>
- Filter the solution through a Whatman No. 1 filter paper to remove any precipitate.<sup>[19][20]</sup>  
The working solution is typically stable for about 2 hours.<sup>[20]</sup>

### General Staining Protocol for Cultured Cells

- Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and then fix with 10% formalin for 30-60 minutes.<sup>[18][20]</sup>
- Rinsing: Discard the formalin and wash the cells with distilled water.<sup>[18][20]</sup>
- Permeabilization: Add 60% isopropanol to the cells and incubate for 5 minutes.<sup>[18][20]</sup>
- Staining: Discard the isopropanol and cover the cells with the filtered **Oil Red O** working solution. Incubate for 10-20 minutes.<sup>[19][20]</sup>

- Washing: Discard the staining solution and wash the cells multiple times with distilled water until the excess stain is removed.[\[19\]](#)[\[20\]](#)
- Counterstaining (Optional): To visualize nuclei, a counterstain such as Hematoxylin can be applied for 1 minute, followed by washing with water.[\[19\]](#)[\[20\]](#)
- Visualization: View the cells under a light microscope. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.[\[19\]](#)

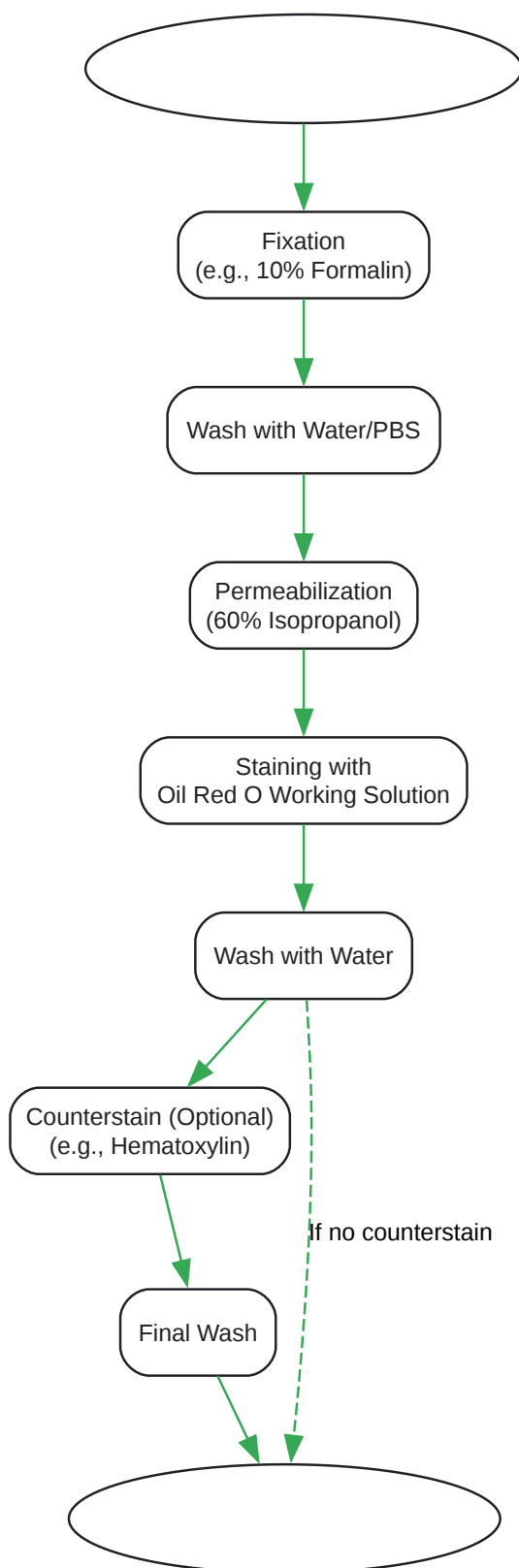
## Staining Protocol for Frozen Tissue Sections

- Sectioning: Cut frozen tissue sections to a thickness of approximately 10µm and allow them to air dry.[\[17\]](#)
- Staining: Apply the freshly prepared and filtered **Oil Red O** working solution to the sections for about 10 minutes.[\[17\]](#)[\[19\]](#)
- Rinsing: Briefly rinse the slides in 60% isopropanol.[\[12\]](#)[\[19\]](#)
- Washing: Wash with distilled water.[\[19\]](#)
- Counterstaining (Optional): Stain with Hematoxylin for 1 minute and rinse with water.[\[19\]](#)
- Mounting: Use an aqueous mounting medium for coverslipping.[\[19\]](#)

A recent study has proposed an optimized method using a salicylic acid ethanol solution to prepare the **Oil Red O** solution, which is reported to be less toxic, more stable, and provides a cleaner background compared to the traditional isopropanol-based method.[\[21\]](#)

## Logical Workflow for Oil Red O Staining

The following diagram outlines the typical workflow for staining lipids in a biological sample using **Oil Red O**.



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Caption: A generalized workflow for **Oil Red O** staining of biological samples.

## Conclusion

**Oil Red O** remains a cornerstone technique in lipid research due to its reliability and straightforward application. A thorough understanding of its chemical structure and properties is essential for its proper use and the accurate interpretation of staining results. The protocols outlined in this guide provide a solid foundation for researchers to effectively employ **Oil Red O** in their studies of lipid metabolism and associated pathologies.

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